SLLK, Control Peptide for TSP1 Inhibitor(TFA)

Description

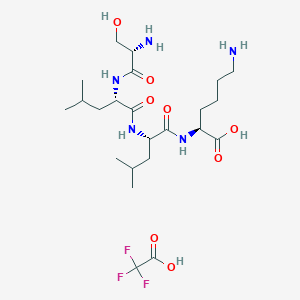

Properties

Molecular Formula |

C23H42F3N5O8 |

|---|---|

Molecular Weight |

573.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1 |

InChI Key |

JWXNBGPQLBWEQI-SITLLQIKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

sequence |

One Letter Code: SLLK-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

The SLLK Peptide: A Critical Negative Control in the Study of Thrombospondin-1-Mediated TGF-β Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a matricellular glycoprotein that plays a pivotal role in a diverse range of biological processes, including angiogenesis, cell adhesion, and wound healing. A key function of TSP-1 is its ability to activate latent transforming growth factor-beta (TGF-β), a potent cytokine that regulates cell growth, differentiation, and extracellular matrix production. Dysregulation of the TSP-1/TGF-β axis is implicated in the pathogenesis of various fibrotic diseases and cancer. Consequently, the development of inhibitors targeting this pathway is of significant therapeutic interest.

The tetrapeptide LSKL (Leu-Ser-Lys-Leu) has been identified as a competitive inhibitor of TSP-1-mediated TGF-β activation.[1] To validate the specificity of LSKL's inhibitory action, a control peptide with a scrambled sequence, SLLK (Ser-Leu-Leu-Lys), is employed. This technical guide provides a comprehensive overview of the SLLK peptide, its relationship to LSKL and TSP-1, and its application in relevant experimental protocols.

The SLLK Peptide: Sequence and Properties

The SLLK peptide is a synthetic tetrapeptide with the amino acid sequence Ser-Leu-Leu-Lys, often amidated at the C-terminus (SLLK-NH2). It serves as an essential negative control in research investigating the inhibitory effects of the LSKL peptide on Thrombospondin-1 (TSP-1) activity.[2][3] While possessing the same amino acid composition and overall charge as LSKL, the scrambled sequence of SLLK renders it inactive as an inhibitor of TSP-1-mediated TGF-β activation.[4]

| Property | Value | Reference |

| Sequence | H-Ser-Leu-Leu-Lys-NH2 | [5] |

| Molecular Formula | C21H41N5O6 | [5] |

| Molecular Weight | 459.59 g/mol | [5] |

| Function | Negative control for LSKL peptide | [2][3] |

Mechanism of Action: The Role of SLLK as a Negative Control

The activation of latent TGF-β by TSP-1 is a highly specific molecular interaction. The "KRFK" sequence within the type 1 repeats of TSP-1 binds to the "LSKL" sequence present in the latency-associated peptide (LAP) of the latent TGF-β complex.[1][6] This interaction induces a conformational change in the LAP, leading to the release of the active TGF-β dimer.[1]

The LSKL peptide acts as a competitive antagonist by mimicking the endogenous LSKL sequence in the LAP, thereby preventing the binding of TSP-1 and subsequent activation of TGF-β.[1] In contrast, the SLLK peptide, due to its altered sequence, does not effectively bind to the KRFK motif of TSP-1. This lack of interaction has been demonstrated in co-immunoprecipitation experiments where SLLK fails to inhibit the binding between TSP-1 and LAP.[4] Consequently, SLLK does not block TSP-1-mediated TGF-β activation, making it an ideal negative control to demonstrate that the inhibitory effects observed with LSKL are sequence-specific.[4]

Signaling Pathway of TSP-1-Mediated TGF-β Activation

The signaling cascade initiated by TSP-1-mediated TGF-β activation culminates in the transcription of target genes involved in fibrosis and other cellular responses. The pathway is outlined below:

Quantitative Data from In Vivo Studies

In vivo studies using mouse models of diabetic nephropathy have provided quantitative evidence for the efficacy of LSKL and the inactivity of SLLK.

| Parameter | Saline Control | SLLK (30 mg/kg) | LSKL (30 mg/kg) | P-value (LSKL vs. SLLK) | Reference |

| Urinary Albumin/Creatinine Ratio | Increased | Increased | Significantly Reduced | < 0.05 | [7] |

| Renal Fibronectin Expression | High | High | >66% Reduction | Not specified | [7] |

| Renal Nephrin Expression | Low | Low | >2-fold Increase | P = 0.025 | [7] |

| Plasma TGF-β1 (pg/mL) at day 42 | Not specified | 0.20 ± 0.02 | 0.10 ± 0.01 | P = 0.0001 | [2] |

These data clearly demonstrate that LSKL, but not the control peptide SLLK, ameliorates key markers of diabetic nephropathy by inhibiting the TSP-1/TGF-β pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the roles of LSKL and SLLK. Below are outlines for key experimental procedures.

Experimental Workflow for In Vivo Studies

1. In Vivo Administration of LSKL and SLLK Peptides in a Mouse Model of Diabetic Nephropathy

-

Animal Model: C57BL/6J-Ins2Akita (Akita) mice, a model for type 1 diabetes, are subjected to unilateral nephrectomy to accelerate diabetic nephropathy.[7]

-

Peptide Preparation: Sterile solutions of LSKL and SLLK peptides are prepared in saline at concentrations of 0.3 mg/mL (for the 3 mg/kg dose) and 3.0 mg/mL (for the 30 mg/kg dose).[7]

-

Dosing and Administration: Mice receive intraperitoneal (i.p.) injections of either saline, SLLK, or LSKL three times per week for 15 weeks.[7] The volume of injection is typically 100 µL per 10 g of body weight.[2]

-

Endpoint Analysis:

-

Urine Collection: 24-hour urine samples are collected during the final week of treatment to measure albumin, creatinine, and active TGF-β levels.[7]

-

Tissue Harvesting: At the end of the treatment period, mice are euthanized, and kidneys are harvested for protein and histological analysis.

-

Biochemical Analysis: Plasma levels of TGF-β1 can be determined by ELISA.[2]

-

Western Blotting: Kidney lysates are analyzed by western blotting for the expression of nephrin, fibronectin, and phosphorylated Smad2/3.[7]

-

Immunohistochemistry: Kidney sections are stained for fibronectin to assess tubulointerstitial fibrosis.[7]

-

2. Co-Immunoprecipitation of TSP-1 and Latent TGF-β Complex

This protocol is designed to assess the ability of SLLK and LSKL to disrupt the interaction between TSP-1 and the latent TGF-β complex.

-

Cell Lysate Preparation:

-

Culture cells known to secrete latent TGF-β (e.g., bovine aortic endothelial cells) to confluence.

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

To separate tubes, add purified TSP-1 and incubate with either LSKL, SLLK, or a vehicle control for 30 minutes at room temperature.

-

Add the pre-incubated TSP-1 mixtures to the pre-cleared cell lysate.

-

Add an antibody against the latency-associated peptide (LAP) and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against TSP-1.

-

Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

-

A reduced or absent TSP-1 band in the LSKL-treated sample compared to the SLLK and control samples indicates inhibition of the TSP-1/LAP interaction.

-

3. TGF-β Activation Assay using Mink Lung Epithelial Cells (MLEC)

-

Cell Culture:

-

Plate MLEC reporter cells in a 96-well plate and allow them to adhere overnight.

-

-

Sample Preparation:

-

In separate tubes, incubate purified latent TGF-β with purified TSP-1.

-

To these tubes, add LSKL, SLLK, or a vehicle control at various concentrations.

-

Incubate at 37°C for 1-2 hours to allow for TGF-β activation.

-

-

Cell Treatment:

-

Remove the culture medium from the MLEC reporter cells and replace it with the prepared samples.

-

Incubate the cells for 16-24 hours at 37°C.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

A dose-dependent decrease in luciferase activity in the LSKL-treated samples, but not in the SLLK-treated samples, indicates specific inhibition of TSP-1-mediated TGF-β activation.

-

4. Western Blot for Phosphorylated Smad2

This protocol detects the activation of the downstream TGF-β signaling pathway.

-

Cell Culture and Treatment:

-

Culture a cell line responsive to TGF-β (e.g., HaCaT cells) to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Treat the cells with active TGF-β in the presence of LSKL, SLLK, or a vehicle control for 30-60 minutes.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and ensure the release of nuclear proteins.[10]

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (e.g., at Ser465/467).[11]

-

Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

-

The membrane can be stripped and re-probed for total Smad2 as a loading control.

-

A decrease in the p-Smad2/total Smad2 ratio in LSKL-treated cells compared to SLLK-treated and control cells demonstrates inhibition of the signaling pathway.

-

Conclusion

The SLLK peptide is an indispensable tool for researchers studying the TSP-1/TGF-β signaling axis. Its inability to inhibit the interaction between TSP-1 and the latent TGF-β complex, in contrast to the active LSKL peptide, provides a rigorous method for demonstrating the sequence-specificity of this inhibition. The use of SLLK as a negative control in in vitro and in vivo experiments is critical for the validation of potential therapeutic agents targeting this important pathway in fibrosis and cancer. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of the SLLK peptide in a research setting.

References

- 1. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. innopep.com [innopep.com]

- 6. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 11. pubcompare.ai [pubcompare.ai]

The Multifaceted Role of Thrombospondin-1 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in the regulation of diverse cellular processes.[1][2] Unlike traditional signaling molecules that act as agonists or antagonists for a single receptor, TSP-1 functions as a complex modulator of the extracellular microenvironment, interacting with a wide array of cell surface receptors, growth factors, and other matrix proteins.[1] This intricate network of interactions allows TSP-1 to exert pleiotropic effects on cell adhesion, migration, proliferation, apoptosis, and angiogenesis.[2][3] Its dysregulation has been implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and fibrotic disorders, making it a subject of intense research and a promising target for therapeutic intervention.[4][5]

This technical guide provides an in-depth exploration of the biological functions of TSP-1 in key cell signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the complex signaling networks governed by this multifaceted protein.

Core Signaling Pathways Modulated by Thrombospondin-1

TSP-1's influence on cellular behavior is primarily mediated through its interaction with a variety of cell surface receptors, leading to the activation or inhibition of downstream signaling cascades. The most well-characterized of these interactions involve the CD36 and CD47 receptors, as well as various integrins and the activation of latent Transforming Growth Factor-beta (TGF-β).

Anti-Angiogenic Signaling

One of the most extensively studied functions of TSP-1 is its potent anti-angiogenic activity.[1][6] TSP-1 inhibits the formation of new blood vessels by inducing endothelial cell apoptosis, inhibiting their proliferation and migration, and antagonizing the signaling of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[3][6][7]

The interaction of TSP-1 with the CD36 receptor on endothelial cells is a critical mediator of its anti-angiogenic effects.[3][8] This binding event triggers a signaling cascade that leads to the activation of caspases and ultimately, apoptosis.[6][9] The type 1 repeats of TSP-1 are particularly important for this interaction.[10]

TSP-1 also exerts its anti-angiogenic effects by binding to the CD47 receptor, which leads to the inhibition of nitric oxide (NO)-mediated signaling.[10][11] NO is a critical pro-angiogenic molecule, and its suppression by TSP-1 contributes to the inhibition of endothelial cell migration and survival.[8][12] The interaction between TSP-1 and CD47 disrupts the association of CD47 with VEGFR2, thereby inhibiting VEGF-stimulated signaling.

Activation of Latent TGF-β

TSP-1 is a major physiological activator of latent TGF-β.[6][12][13] TGF-β is a potent cytokine with diverse functions, including the regulation of cell growth, differentiation, and extracellular matrix production. It is secreted in an inactive (latent) form, and its activation is a critical control point in its signaling. TSP-1 binds to the latency-associated peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases the active TGF-β dimer.[10][14][15] This activation is independent of proteases.[10]

Regulation of Apoptosis

TSP-1 is a potent inducer of apoptosis, particularly in endothelial cells and some tumor cells.[4] This pro-apoptotic activity is a key component of its anti-angiogenic function. The signaling pathways leading to TSP-1-induced apoptosis are complex and involve the activation of multiple caspase cascades and the modulation of pro- and anti-apoptotic proteins.

TSP-1-mediated apoptosis is largely dependent on the activation of caspases, a family of proteases that execute the apoptotic program.[16] The binding of TSP-1 to CD36 initiates a signaling cascade that leads to the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases like caspase-3.[6]

Quantitative Data on TSP-1 Interactions and Effects

The following tables summarize key quantitative data related to the biological functions of TSP-1.

Table 1: Binding Affinities of Thrombospondin-1 for its Receptors

| Receptor | Ligand Binding Domain on TSP-1 | Cell Type/System | Binding Affinity (Kd) | Reference(s) |

| CD47 | C-terminal domain | Jurkat T cells | ~12 pM | [17] |

| CD36 | Type 1 Repeats | Melanoma cells | Not explicitly stated, but inhibited by anti-CD36 antibodies | [8][18] |

| Integrin αvβ1 | Not specified | Vascular Smooth Muscle Cells | Not specified | [19] |

| Polyhistidine | N-terminal heparin-binding domain | Recombinant proteins | ~5 nM | [20][21] |

Table 2: Concentration-Dependent Effects of Thrombospondin-1

| Cellular Effect | Cell Type | TSP-1 Concentration | Quantitative Change | Reference(s) |

| Apoptosis | Human Brain Microvascular Endothelial Cells | 5-30 nM | Dose-dependent increase in TUNEL-positive cells (20-40%) | |

| Inhibition of Endothelial Cell Proliferation | Human Dermal Microvascular Endothelial Cells | 20 µg/ml (~44 nM) | Potent inhibition in the presence of VEGF | [3] |

| Inhibition of Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent | Inhibition of VEGF-induced migration | [9] |

| Inhibition of NO-stimulated Proliferation | Bovine Aortic Endothelial Cells | Picomolar concentrations | Inhibition of low-dose NO-stimulated proliferation | [22] |

| Activation of NF-κB | THP-1 cells | Not specified (overexpression) | Upregulation of IL-6, IL-1β, and TNF-α | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the biological functions of Thrombospondin-1.

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenesis.

Workflow:

Detailed Steps:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

Windowing: On embryonic day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.

-

Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test substance (e.g., TSP-1 or control) is placed directly onto the CAM.

-

Sealing and Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for a further 2-3 days.

-

Observation and Quantification: The CAM is then photographed, and the degree of angiogenesis is quantified by measuring blood vessel density, length, or branching points.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic response of endothelial cells to various stimuli.

Detailed Steps:

-

Cell Culture: Culture endothelial cells (e.g., HUVECs) to near confluence.

-

Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an extracellular matrix protein like fibronectin to promote cell attachment.

-

Cell Seeding: Harvest and resuspend the endothelial cells in serum-free medium. Seed the cells in the upper chamber of the Transwell.

-

Chemoattractant Addition: In the lower chamber, add medium containing the chemoattractant (e.g., VEGF) with or without the test substance (TSP-1).

-

Incubation: Incubate the chambers for 4-6 hours at 37°C to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Detailed Steps:

-

Cell Treatment: Treat endothelial cells with TSP-1 or a control substance for a specified period.

-

Cell Lysis: Lyse the cells to release their contents, including active caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the lysate with the substrate. Active caspase-3 will cleave the substrate, releasing a detectable fluorescent or colored product.

-

Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-3 activity.

Western Blotting for Phosphorylated Proteins (e.g., p-p38 MAPK)

This technique is used to detect and quantify the phosphorylation status of specific signaling proteins.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with TSP-1 and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Detect the light signal using an imaging system.

-

Quantification: Quantify the band intensity and normalize it to a loading control (e.g., total p38 or a housekeeping protein like GAPDH).

Conclusion and Future Perspectives

Thrombospondin-1 is a remarkably versatile matricellular protein that exerts profound effects on a multitude of cell signaling pathways. Its ability to interact with a diverse set of receptors and modulate the activity of key signaling molecules underscores its importance in both physiological and pathological processes. The anti-angiogenic, pro-apoptotic, and TGF-β-activating functions of TSP-1 have positioned it as a critical regulator of tissue homeostasis and a potential therapeutic target for a range of diseases.

The in-depth understanding of the molecular mechanisms underlying TSP-1's actions, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies. Future research will likely focus on dissecting the context-dependent nature of TSP-1 signaling, identifying novel interacting partners, and developing more specific and potent modulators of its activity for clinical applications. The continued exploration of this fascinating molecule holds great promise for advancing our understanding of cell signaling and for the development of innovative treatments for cancer and other debilitating diseases.

References

- 1. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Thrombospondin-1 suppresses wound healing and granulation tissue formation in the skin of transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. mesoscale.com [mesoscale.com]

- 6. A Thrombospondin-1 Antagonist of Transforming Growth Factor-β Activation Blocks Cardiomyopathy in Rats with Diabetes and Elevated Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD36 Mediates the In Vitro Inhibitory Effects of Thrombospondin-1 on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of latent TGF-beta by thrombospondin-1: mechanisms and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Invoking the Power of Thrombospondins: Regulation of Thrombospondins Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thrombospondin-1 proteomimetic polymers exhibit anti-angiogenic activity in a neovascular age-related macular degeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CD36 ectodomain phosphorylation blocks thrombospondin-1 binding: structure-function relationships and regulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Thrombospondin 1 acts as a strong promoter of transforming growth factor β effects via two distinct mechanisms in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. pnas.org [pnas.org]

SLLK Control Peptide vs. Scrambled Peptide in Thrombospondin-1 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the SLLK peptide as a control in research investigating the therapeutic potential of targeting Thrombospondin-1 (TSP-1). We will delve into the comparative data between the active LSKL peptide and the SLLK control, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction: The Role of TSP-1 and the LSKL Peptide

Thrombospondin-1 (TSP-1) is a matricellular protein that plays a pivotal role in a variety of biological processes, including angiogenesis, inflammation, and tissue remodeling. One of its key functions is the activation of latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic and anti-inflammatory cytokine. Dysregulation of TSP-1 and TGF-β signaling is implicated in the pathogenesis of numerous diseases, including diabetic nephropathy, cardiovascular disease, and cancer.

The peptide LSKL (leucine-serine-lysine-leucine) has been identified as an inhibitor of TSP-1's biological activity. It is believed to function by blocking the interaction of TSP-1 with its receptors, thereby preventing the activation of downstream signaling pathways. To validate the specific effects of LSKL, a control peptide is essential. The SLLK peptide, which contains the same amino acids as LSKL but in a "scrambled" sequence, is commonly used for this purpose. The underlying principle is that the biological activity of LSKL is dependent on its specific amino acid sequence, and the scrambled SLLK peptide should therefore be inactive.

Quantitative Data: LSKL vs. SLLK Control Peptide

The following tables summarize key quantitative data from preclinical studies, highlighting the differential effects of the LSKL inhibitor and the SLLK control peptide.

Table 1: Effect of LSKL and SLLK on Plasma TGF-β1 Levels in a Murine Model

| Treatment Group | Dose | Plasma TGF-β1 (pg/mL) at Day 42 | P-value |

| LSKL | 30 mg/kg | 0.10 ± 0.01 | P=0.0001 |

| SLLK | 30 mg/kg | 0.20 ± 0.02 |

Data from in vivo studies in Akita mice, a model for diabetic nephropathy.[1][2][3]

Table 2: Effect of LSKL and SLLK on Nephrin Expression in a Murine Model of Diabetic Nephropathy

| Treatment Group | Dose | Change in Nephrin Expression |

| Saline Control | N/A | No significant change |

| SLLK | 30 mg/kg | No significant change |

| LSKL | 30 mg/kg | > 2-fold increase |

Nephrin is a key protein in the kidney's filtration barrier, and its increased expression is a sign of improved renal health.[1][2][3]

Table 3: Effect of LSKL and SLLK on Renal Fibronectin Expression in a Murine Model of Diabetic Nephropathy

| Treatment Group | Dose | Reduction in Fibronectin Expression |

| Saline Control | N/A | No significant reduction |

| SLLK | 30 mg/kg | No significant reduction |

| LSKL | 30 mg/kg | > 66% reduction |

Fibronectin is a marker of fibrosis, and its reduction indicates a decrease in kidney scarring.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

Animal Model and Peptide Administration

-

Animal Model: C57BL/6J-Ins2Akita (Akita) mice are a commonly used model for type 1 diabetes and diabetic nephropathy. To accelerate the development of renal complications, unilateral nephrectomy can be performed.[4]

-

Peptide Preparation: Sterile solutions of LSKL and SLLK peptides are prepared in sterile saline. Stock solutions can be made at concentrations such as 3.0 mg/mL (for a high dose) and 0.3 mg/mL (for a low dose).[2][3]

-

Administration: Peptides or saline vehicle are administered via intraperitoneal (i.p.) injection. A typical dosing regimen is three times weekly for a period of 15 weeks.[2][3][4] The volume of injection is typically adjusted for the body weight of the animal (e.g., 100 μL/10 g body weight).[2][3]

Measurement of Plasma TGF-β1

-

Sample Collection: Blood is collected from the mice at specified time points (e.g., day 42). Plasma is separated by centrifugation.

-

Assay: Plasma levels of active TGF-β1 are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Analysis of Nephrin and Fibronectin Expression

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and the kidneys are harvested.

-

Lysate Preparation: A portion of the renal cortex is homogenized in a suitable lysis buffer containing protease inhibitors. The protein concentration of the resulting lysates is determined using a standard protein assay (e.g., BCA assay).

-

Immunoblotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for nephrin or fibronectin.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).

-

-

Immunohistochemistry:

-

A portion of the kidney is fixed in formalin and embedded in paraffin.

-

Thin sections (e.g., 4 µm) are cut and mounted on slides.

-

The sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a suitable method (e.g., heat-induced epitope retrieval).

-

The sections are incubated with primary antibodies against fibronectin.

-

A secondary antibody and a detection system (e.g., DAB) are used to visualize the staining.

-

The sections are counterstained with hematoxylin and examined under a microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

TSP-1/TGF-β Signaling Pathway

Caption: TSP-1 mediated activation of TGF-β signaling pathway.

TSP-1/CD47 Signaling Pathway

Caption: TSP-1 interaction with the CD47 receptor.

Experimental Workflow for In Vivo Peptide Studies

References

SLLK Tetrapeptide: A Technical Guide to its Basic Properties, Structure, and Application as a Control Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide SLLK (H-Ser-Leu-Leu-Lys-OH) serves as a critical control reagent in studies involving the inhibition of the Thrombospondin-1 (TSP-1) mediated activation of Transforming Growth Factor-beta (TGF-β). As a scrambled version of the active inhibitory peptide, LSKL, its inert nature in this pathway is fundamental to validating the specificity of LSKL's effects. This technical guide provides a comprehensive overview of the basic properties, structure, and experimental methodologies related to the SLLK tetrapeptide, offering a foundational resource for researchers in cellular biology and drug development.

Physicochemical Properties and Structure

The SLLK tetrapeptide is a sequence of four amino acids: Serine, Leucine, Leucine, and Lysine. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Full Name | H-Ser-Leu-Leu-Lys-OH | Vendor Data |

| Amino Acid Sequence | Ser-Leu-Leu-Lys | Vendor Data |

| Molecular Formula | C₂₁H₄₁N₅O₆ | Vendor Data |

| Molecular Weight | 459.59 g/mol | Vendor Data |

| Theoretical pI | 10.09 | Vendor Data |

| GRAVY Score | 0.73 | Vendor Data |

| Appearance | White to off-white powder | General |

| Purity (by HPLC) | Typically ≥95% | Vendor Data |

| Solubility | Soluble in water and DMSO | General |

Biological Context: A Control for TSP-1/TGF-β Signaling Inhibition

The primary application of the SLLK tetrapeptide is as a negative control for the LSKL peptide. LSKL is a competitive antagonist of Thrombospondin-1 (TSP-1), a key activator of latent TGF-β.[1][2][3] TGF-β is a pleiotropic cytokine that regulates numerous cellular processes, and its dysregulation is implicated in various pathologies, including fibrosis and cancer.[1][3]

TSP-1 activates latent TGF-β by binding to the Latency Associated Peptide (LAP), thereby inducing a conformational change that releases the active TGF-β dimer.[4][5] The LSKL peptide mimics a sequence within the LAP and competitively inhibits the binding of TSP-1, thus preventing TGF-β activation.[2][6] SLLK, as a scrambled peptide with the same amino acid composition but a different sequence, is not expected to bind to TSP-1 and therefore should not inhibit TGF-β activation.[7][8] Its use is crucial to demonstrate that the biological effects observed with LSKL are sequence-specific and not due to non-specific peptide effects.

Signaling Pathway: TSP-1 Mediated Activation of TGF-β

References

- 1. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thrombospondin-1 regulation of latent TGF-β activation: A therapeutic target for fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombospondin 1 acts as a strong promoter of transforming growth factor β effects via two distinct mechanisms in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of latent TGF-beta by thrombospondin-1: mechanisms and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpcscientific.com [cpcscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Effects of Trifluoroacetic Acid (TFA) Salt on Peptide Conformation and Bioactivity

Trifluoroacetic acid (TFA) is a common companion to synthetic peptides, a remnant of its crucial roles in solid-phase peptide synthesis (SPPS) and purification.[1][2][3] During SPPS, particularly with the widely used Fmoc-protection strategy, TFA is the reagent of choice for cleaving the synthesized peptide from the solid resin support.[1][3] Furthermore, it serves as an effective ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), enhancing peak resolution and purification efficiency.[1][4][5][6]

However, the very properties that make TFA invaluable in synthesis and purification can lead to unintended consequences in subsequent applications. Residual TFA, which remains as a counterion to positively charged amino acid residues in the final peptide product, can significantly influence the peptide's three-dimensional structure and its biological activity.[1][7][8] This guide provides a comprehensive overview of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions about their peptide-based studies.

The Impact of TFA on Peptide Conformation

The presence of the trifluoroacetate (TFA⁻) counterion can directly alter the secondary structure of peptides.[1] TFA anions interact with positively charged residues such as lysine, arginine, and histidine, as well as the free N-terminus, forming stable ion pairs.[2][5][8] These interactions can disrupt the delicate balance of forces that govern a peptide's native fold.

Alterations in Secondary Structure

Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy are standard techniques for analyzing peptide secondary structure.[1][9] However, the presence of TFA can complicate these analyses.

-

Circular Dichroism (CD) Spectroscopy: Studies have shown that TFA can induce a slight increase in the helical content of some peptides.[1][7] This alteration, while seemingly minor, can have significant implications for receptor binding and biological function, which are often highly dependent on a specific conformation. For the protein Pediocin PA-1, the presence of TFA was found to cause a small increase in helical structures compared to the chloride salt.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: TFA presents a significant challenge for FTIR analysis due to its strong absorbance band around 1670 cm⁻¹. This band overlaps with the amide I region (1600–1700 cm⁻¹) of the peptide backbone, which is critical for determining secondary structure elements like α-helices and β-sheets.[1][10] This interference can obscure or distort the peptide's true conformational signature.

Influence on Peptide Aggregation

The counterion environment can also affect peptide aggregation and fibril formation. For the amyloid-beta (Aβ) peptide, the TFA counterion was observed to influence the pathway of aggregation, with the formation of an α-helical intermediate occurring only in the presence of TFA⁻, whereas the chloride (Cl⁻) counterion led to a more direct formation of β-sheet fibrils.[7] In another study, TFA was found to inhibit the interaction between the peptide melittin and the protein centrin, promoting the aggregation of melittin.[11]

The Impact of TFA on Peptide Bioactivity

Perhaps the most critical concern for researchers is the direct impact of residual TFA on biological assays, where it can elicit a range of unintended effects, from cytotoxicity to altered cell signaling.[1][7]

Cytotoxicity and Effects on Cell Proliferation

TFA can be toxic to cells in a dose-dependent manner.[1][2] Even at nanomolar concentrations, it can interfere with cellular processes.

-

Inhibition of Cell Growth: Studies have shown that TFA can inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM.[1] In the same study, a 10% inhibition of osteoblast growth was observed at 100 nM TFA.[1] When comparing the TFA and hydrochloride salts of peptides like amylin and calcitonin, the TFA salts consistently resulted in lower cell proliferation.[1]

-

Promotion of Cell Growth: Conversely, in some cell lines, TFA has been observed to stimulate cell growth. For instance, TFA at micromolar concentrations (0.5–7.0 mM) was found to enhance the growth of murine glioma cells and increase protein synthesis.[1]

This dual effect highlights the unpredictable nature of TFA interference in cell-based assays, potentially leading to false-positive or false-negative results.[1]

Interference with Signaling Pathways and Receptor Binding

TFA can directly interfere with molecular recognition events that are fundamental to biological signaling.

-

Allosteric Regulation: Research has indicated that TFA can act as an allosteric regulator on the glycine receptor (GlyR), increasing the receptor's activity at lower concentrations of its natural ligand, glycine.[1]

-

Enzymatic and Receptor Binding: The acidity of TFA can denature pH-sensitive proteins and enzymes.[2] It can also compete with phosphate groups, potentially inhibiting kinases and other ATP-dependent enzymes.[2]

-

Immunological Effects: In vivo, TFA has the potential to trifluoroacetylate amino groups on proteins and phospholipids.[1] These modified molecules can be recognized by the immune system, leading to T-cell responses and the production of antibodies.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of TFA on peptide bioactivity and analytical characterization.

Table 1: Effects of TFA on Biological Systems

| Biological Effect | Peptide/Cell Line | TFA Concentration | Observed Effect | Citation |

| Inhibition of Cell Proliferation | Fetal Rat Osteoblasts | 10 nM | Impaired cell growth | [1] |

| Inhibition of Cell Proliferation | Fetal Rat Osteoblasts | 100 nM | 10% inhibition of cell growth | [1] |

| Stimulation of Cell Growth | Murine Glioma Cells | 0.5 - 7.0 mM | Enhanced cell growth and protein synthesis | [1] |

| Allosteric Regulation | Glycine Receptor (GlyR) | Not specified | Increased receptor activity | [1] |

| In Vivo Immune Response | Mice | Not specified | T-cell responses and antibody production | [7] |

Table 2: Interference of TFA in Analytical Techniques

| Analytical Technique | Nature of Interference | Spectral Region/Parameter Affected | Consequence | Citation |

| FTIR Spectroscopy | Strong IR absorbance | ~1670 cm⁻¹ | Obscures peptide amide I band, complicating secondary structure analysis. | [1] |

| Circular Dichroism (CD) | Direct interaction with peptide | Not applicable | Can induce a slight increase in helical structure, misrepresenting the native conformation. | [1][7] |

| RP-HPLC | Ion-pairing reagent | Retention time | Increases retention time by shielding polar groups, which can be beneficial for separation but indicates strong interaction. | [5] |

| Mass Spectrometry | Adduct formation | m/z value | Can lead to misinterpretation of mass data if not accounted for. | [2] |

Experimental Protocols

For researchers who determine that TFA may interfere with their experiments, several protocols are available for its removal or exchange.

Protocol for TFA Removal via HCl Exchange

This is the most common method for replacing TFA with the more biologically benign chloride ion.[8][10][12][13]

-

Dissolution: Dissolve the TFA-salt peptide in distilled water to a concentration of approximately 1 mg/mL.[8][13]

-

Acidification: Add 100 mM hydrochloric acid (HCl) to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8][13] It is crucial to stay within this range, as lower concentrations may result in incomplete exchange, while higher concentrations could lead to peptide modification.[8][13]

-

Incubation: Allow the solution to stand at room temperature for at least one minute.[8][12][13]

-

Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[8][12][13]

-

Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[8][12][13]

-

Repeat: To ensure complete removal, repeat steps 1-5 at least two to three times.[8][12][13] A study found that using 10 mM HCl can reduce TFA content to below 1% (w/w) after a single exchange cycle.[5]

-

Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Protocol for TFA Removal via Acetate Exchange

This method uses an anion exchange resin to replace TFA with acetate.[4][12]

-

Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4][12]

-

Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[4][12]

-

Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[4][12]

-

Peptide Loading: Dissolve the TFA-salt peptide in distilled water and apply it to the prepared column.[4][12]

-

Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[4][12]

-

Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.[4][12]

Protocol for Assessing Peptide Conformation (Circular Dichroism)

This protocol provides a general workflow for using CD spectroscopy to analyze peptide secondary structure, with considerations for potential TFA interference.

-

Sample Preparation: Prepare a stock solution of the peptide (preferably after TFA exchange) in an appropriate buffer (e.g., phosphate buffer). The final peptide concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.

-

Instrument Setup: Calibrate the CD spectropolarimeter according to the manufacturer's instructions. Set the wavelength range for scanning, typically from 190 to 260 nm for far-UV CD.

-

Blank Measurement: Record a spectrum of the buffer alone in the same cuvette to be used for the sample. This will serve as the baseline.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.

-

Control: If TFA-containing peptide must be used, run a parallel experiment with a TFA-free version of the peptide or a similar peptide to understand the potential contribution of TFA to the observed spectrum.

Visualizations

The following diagrams illustrate key processes related to the synthesis and analysis of peptides where TFA is involved.

Caption: Workflow of solid-phase peptide synthesis showing the introduction of TFA.

Caption: Experimental workflow for TFA removal via HCl exchange.

Caption: Generic signaling pathway showing potential disruption by TFA-induced conformational changes.

Conclusion

The presence of residual TFA in synthetic peptide preparations is not a trivial matter. As this guide has detailed, TFA counterions can subtly alter peptide conformation and profoundly impact the results of biological assays. For researchers in basic science and drug development, it is imperative to be aware of these potential artifacts. The decision to remove TFA should be based on the sensitivity of the intended application. For cellular assays, in vivo studies, and structural biology, exchanging TFA for a more biologically compatible counterion like chloride or acetate is strongly recommended to ensure the reliability and reproducibility of experimental data.

References

- 1. genscript.com [genscript.com]

- 2. lifetein.com [lifetein.com]

- 3. genscript.com [genscript.com]

- 4. peptide.com [peptide.com]

- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. lifetein.com [lifetein.com]

Foundational Principles of Using Peptide Inhibitors in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide inhibitors have emerged as a pivotal class of molecules in biomedical research and therapeutic development. Bridging the chemical space between small molecules and large biologics, they offer unparalleled specificity and the ability to modulate challenging drug targets, particularly protein-protein interactions (PPIs). This technical guide provides a comprehensive overview of the foundational principles for utilizing peptide inhibitors, covering their design, synthesis, and characterization. It includes detailed experimental methodologies, a comparative analysis of quantitative data, and visual representations of key concepts to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively leverage peptide inhibitors in their work.

Introduction: The Role of Peptide Inhibitors

Peptide inhibitors are short chains of amino acids designed to selectively bind to and modulate the function of specific protein targets.[1][2] Their high specificity and potency, often with lower off-target effects compared to small molecules, make them invaluable tools for dissecting complex biological pathways and for developing novel therapeutics.[2][3] They are particularly effective at targeting large, flat protein-protein interaction surfaces that are often considered "undruggable" by conventional small-molecule drugs.[3][4] The therapeutic potential of peptides is underscored by the growing number of FDA-approved peptide drugs for a range of diseases, including cancer, metabolic disorders, and infectious diseases.[2][5][6]

Principles of Peptide Inhibitor Design

The rational design of potent and selective peptide inhibitors is a cornerstone of their successful application. Several strategies are employed, often in combination, to develop effective lead candidates.

2.1. Structure-Based Design: When the three-dimensional structure of the target protein is known, a common approach is to design peptides that mimic the binding interface of a natural ligand or interacting partner.[3] This often involves identifying "hot-spot" residues that are critical for the interaction and using them as a template for the inhibitor's sequence.[3] Computational tools, such as molecular docking and modeling, are instrumental in this process.[7]

2.2. Library Screening: In the absence of detailed structural information, large peptide libraries can be screened for binders to a target of interest. Phage display is a powerful technique for this purpose, allowing for the screening of billions of different peptides.[8]

2.3. Peptide Optimization: Native peptides often have limitations such as poor stability and low cell permeability.[3] To overcome these hurdles, various chemical modifications are introduced:

-

Cyclization: Constraining the peptide's conformation through cyclization can enhance its binding affinity and stability.[9]

-

Stapling: Introducing a chemical brace ("staple") can lock the peptide into its bioactive helical conformation, improving proteolytic resistance and cell penetration.[9]

-

Incorporation of Non-Natural Amino Acids: The inclusion of D-amino acids or other non-natural amino acids can increase resistance to degradation by proteases.[10]

-

Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[11]

Experimental Protocols

Rigorous experimental validation is critical to characterize the properties and function of peptide inhibitors.

3.1. Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides.

-

Purification:

3.2. Binding Affinity and Kinetic Characterization

-

Surface Plasmon Resonance (SPR):

-

Methodology: SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. The target protein is immobilized on a sensor chip, and the peptide inhibitor is flowed over the surface. The change in the refractive index upon binding is measured, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[17][18]

-

-

Isothermal Titration Calorimetry (ITC):

-

Methodology: ITC directly measures the heat change that occurs upon binding. A solution of the peptide inhibitor is titrated into a solution containing the target protein. The heat released or absorbed is measured to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17][19]

-

3.3. Functional Characterization in a Biological Context

-

Cell-Based Assays:

-

Methodology: To assess the biological activity of a peptide inhibitor, cell-based functional assays are essential.[20][21] These assays measure the effect of the peptide on a specific cellular process, such as cell viability, apoptosis, or the activation of a signaling pathway.[16] For intracellular targets, the ability of the peptide to penetrate the cell membrane is a critical factor that can be indirectly assessed through these functional readouts.[8]

-

Data Presentation: Quantitative Comparison of Peptide Inhibitors

The efficacy of peptide inhibitors is determined by several quantitative parameters. The table below provides a hypothetical comparison of different peptide inhibitors targeting the same protein-protein interaction.

| Inhibitor ID | Modification | Binding Affinity (K D) (nM) | IC50 (nM) | Proteolytic Stability (t 1/2 in serum) |

| Peptide A | Linear, Unmodified | 1500 | 10000 | < 5 min |

| Peptide B | Cyclized | 250 | 1500 | 2 hours |

| Peptide C | Stapled | 50 | 300 | > 12 hours |

| Peptide D | D-amino acid substitutions | 800 | 5000 | > 24 hours |

Mandatory Visualizations

5.1. Signaling Pathway Inhibition

Caption: A peptide inhibitor blocking a key protein-protein interaction in a signaling cascade.

5.2. Experimental Workflow for Peptide Inhibitor Development

Caption: A generalized workflow for the discovery and development of peptide inhibitors.

5.3. Logical Relationships in Peptide Inhibitor Properties

Caption: The interplay between design strategies and desired properties for effective peptide inhibitors.

Conclusion

Peptide inhibitors represent a powerful and versatile class of molecules with broad applications in biomedical research and drug discovery. Their rational design, enabled by a growing understanding of protein structure and interactions, coupled with advances in peptide synthesis and modification, has opened up new avenues for targeting previously intractable disease-related proteins. A thorough understanding of the foundational principles outlined in this guide is essential for researchers to successfully design, validate, and apply peptide inhibitors to advance our understanding of biology and to develop the next generation of precision medicines.

References

- 1. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 4. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 6. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Custom Peptide Inhibitor Synthesis - Creative Peptides [creative-peptides.com]

- 8. mdpi.com [mdpi.com]

- 9. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Synthesis Methods and Techniques | MolecularCloud [molecularcloud.org]

- 13. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]

- 14. americanpeptidesociety.org [americanpeptidesociety.org]

- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijsra.net [ijsra.net]

- 17. m.youtube.com [m.youtube.com]

- 18. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. nuvisan.com [nuvisan.com]

- 21. benthamscience.com [benthamscience.com]

Methodological & Application

Application Notes and Protocols: Proper Dissolution and Handling of SLLK Control Peptide with TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SLLK peptide (Ser-Leu-Leu-Lys) serves as a crucial control for the LSKL peptide, an inhibitor of Thrombospondin-1 (TSP-1). Accurate and reproducible experimental results involving SLLK peptide necessitate its proper dissolution and handling. Synthetic peptides are commonly supplied as lyophilized powders with trifluoroacetic acid (TFA) as a counter-ion from the purification process. While TFA aids in peptide stability and purity, residual amounts can significantly impact biological assays by altering pH, inducing cytotoxicity, or interfering with cellular processes.[1][2][3][4]

These application notes provide a detailed guide for the proper dissolution and handling of the SLLK control peptide containing TFA, ensuring the integrity of the peptide and the reliability of your research findings.

Physicochemical Properties of SLLK Peptide

The SLLK peptide has the amino acid sequence Ser-Leu-Leu-Lys. Due to the presence of a lysine residue and the free N-terminus, the peptide has a net positive charge at neutral pH, classifying it as a basic peptide. This characteristic is the primary determinant for selecting an appropriate dissolution solvent.

The Role and Impact of Trifluoroacetic Acid (TFA)

TFA is a strong acid utilized during peptide synthesis and purification.[1][5][6] It acts as a counter-ion, forming a salt with the positively charged peptide. While beneficial for purification and stability of the lyophilized product, residual TFA can:

-

Lower the pH of the peptide solution , potentially affecting peptide conformation and the conditions of downstream assays.[1]

-

Exhibit cytotoxic effects , even at nanomolar concentrations, which can interfere with cell-based experiments.[2][4]

-

Interfere with certain biological assays , leading to inaccurate or misleading results.[1][3]

For sensitive applications such as cell culture experiments or in vivo studies, it is often recommended to minimize the concentration of TFA.

Protocol for Dissolution of SLLK Control Peptide (TFA Salt)

This protocol outlines the steps for dissolving the lyophilized SLLK peptide containing TFA.

Materials:

-

Lyophilized SLLK control peptide with TFA

-

Sterile, deionized, and pyrogen-free water

-

0.1% Acetic Acid in sterile water (optional, for basic peptides)

-

Vortex mixer

-

Centrifuge

-

Pipettes and sterile, low-protein-binding pipette tips

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[7]

-

Initial Solubilization Test (Recommended): If you have a sufficient amount of peptide, it is prudent to test the solubility of a small aliquot first.

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Based on the basic nature of the SLLK peptide (due to the Lysine residue), start by attempting to dissolve it in sterile, deionized water.

-

If the peptide does not readily dissolve in water, the use of a dilute acidic solution is recommended. Add a small volume of 0.1% aqueous acetic acid to the vial.

-

Gently vortex or sonicate the vial to aid dissolution. Avoid excessive foaming.

-

-

Dilution: Once the peptide is dissolved, dilute it to the desired final concentration using your experimental buffer (e.g., PBS, cell culture medium).

-

Storage:

Quantitative Data Summary

| Parameter | Recommendation | Rationale |

| Primary Solvent | Sterile, Deionized Water | SLLK is a basic peptide and should be soluble in a neutral solvent. |

| Secondary Solvent (if needed) | 0.1% Acetic Acid in Water | The acidic environment aids in the solubilization of basic peptides. |

| Stock Concentration | 1-10 mg/mL | Higher concentrations can be prepared depending on solubility limits and experimental needs. |

| Short-Term Storage | 2-8°C | Minimizes degradation for immediate use. |

| Long-Term Storage | -20°C or -80°C (aliquoted) | Prevents degradation from repeated freeze-thaw cycles. |

Protocol for TFA Removal (Counter-ion Exchange)

For highly sensitive biological assays where the presence of TFA is a concern, a counter-ion exchange procedure can be performed to replace TFA with a more biologically compatible counter-ion, such as hydrochloride (HCl).

Materials:

-

Dissolved SLLK peptide (TFA salt)

-

100 mM Hydrochloric Acid (HCl) solution

-

Sterile, deionized water

-

Lyophilizer (freeze-dryer)

-

Liquid nitrogen or a -80°C freezer

Procedure:

-

Dissolution in HCl: Dissolve the SLLK peptide in 100 mM HCl.

-

Incubation: Allow the solution to stand at room temperature for approximately 1 minute.

-

Freezing: Rapidly freeze the peptide solution using liquid nitrogen or by placing it in a -80°C freezer.

-

Lyophilization: Lyophilize the frozen solution until all the solvent is removed. This will yield the peptide as an HCl salt.

-

Repeat (Optional but Recommended): For complete removal of TFA, this process may need to be repeated 2-3 times. Re-dissolve the lyophilized peptide in 100 mM HCl and repeat steps 3 and 4.

-

Final Reconstitution: After the final lyophilization, the SLLK peptide (now as an HCl salt) can be reconstituted in the desired sterile buffer for your experiment.

Visualizing Experimental Workflows

Diagram 1: SLLK Peptide Dissolution Workflow

A flowchart for the dissolution of SLLK peptide.

Diagram 2: TFA Removal (Counter-ion Exchange) Protocol

A workflow for removing TFA and exchanging it with HCl.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling peptides and chemicals like TFA and HCl.

-

TFA is a corrosive acid. Handle it with care in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for the SLLK peptide and all chemicals used for detailed safety information.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can ensure the proper dissolution and handling of the SLLK control peptide, leading to more accurate and reliable experimental outcomes.

References

- 1. Structural study of irregular amino acid sequences in the heavy chain of Bombyx mori silk fibroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silk fibroin: structural implications of a remarkable amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physico-chemical properties of functionally adhesive spider silk nanofibres - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01599D [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Silk amino acid - Wikipedia [en.wikipedia.org]

- 7. textileapex.com [textileapex.com]

- 8. researchgate.net [researchgate.net]

Application Notes: Protocol for Using a Control Peptide in Anti-Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1][2] The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. Peptides have emerged as promising anti-angiogenic agents due to their high specificity, low toxicity, and ease of synthesis.[1][2]

In the development and screening of novel anti-angiogenic peptide-based drugs, the use of appropriate controls is paramount to validate experimental findings. A control peptide is typically a sequence that is structurally similar to the active peptide (e.g., scrambled sequence) but is biologically inactive. This allows researchers to distinguish the specific anti-angiogenic effects of the therapeutic peptide from non-specific effects of peptide treatment.

This document provides a detailed protocol for the use of a representative control peptide, hereafter referred to as SLLK peptide , in a panel of standard in vitro anti-angiogenesis assays. As the specific sequence and mechanism of an "SLLK" peptide are not publicly documented, this protocol is presented as a general guideline for a control peptide in such assays. The methodologies described are based on established protocols for common anti-angiogenesis assays.

Principle of Assays

A comprehensive in vitro evaluation of a potential anti-angiogenic peptide involves assessing its impact on key processes in endothelial cells, which are the primary cells involved in angiogenesis. The three fundamental assays detailed in this protocol are:

-

Endothelial Cell Proliferation Assay: Measures the effect of the peptide on the growth and division of endothelial cells.

-

Endothelial Cell Migration Assay: Assesses the peptide's ability to inhibit the directional movement of endothelial cells, a crucial step in vessel sprouting.

-

Tube Formation Assay: Evaluates the peptide's impact on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Data Presentation

The following table summarizes example quantitative data that could be obtained from the described anti-angiogenesis assays when testing an active anti-angiogenic peptide against the SLLK control peptide.

| Assay | Parameter Measured | SLLK Control Peptide (10 µM) | Active Anti-Angiogenic Peptide (10 µM) | VEGF Control (10 ng/mL) |

| Cell Proliferation | % Inhibition of Proliferation | 5% ± 2% | 65% ± 5% | - (Inducer) |

| Cell Migration (Transwell) | % Inhibition of Migration | 8% ± 3% | 72% ± 6% | - (Inducer) |

| Tube Formation | % Inhibition of Total Tube Length | 10% ± 4% | 85% ± 7% | - (Inducer) |

Note: The data presented in this table is illustrative and serves as an example of expected results. Actual results will vary depending on the specific peptides and experimental conditions.

Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

SLLK Control Peptide (lyophilized)

-

Vascular Endothelial Growth Factor (VEGF)

-

Matrigel® Basement Membrane Matrix

-

Calcein AM

-

Transwell® inserts (8 µm pore size)

-

96-well and 24-well tissue culture plates

-

MTT or WST-1 proliferation assay kit

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of the SLLK control peptide on the proliferation of HUVECs.

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Peptide Preparation: Prepare stock solutions of the SLLK control peptide and the test anti-angiogenic peptide in sterile water or an appropriate buffer. Further dilute to desired concentrations in EGM-2 medium.

-

Treatment: After 24 hours, replace the medium with fresh EGM-2 containing various concentrations of the SLLK control peptide, the test peptide, or VEGF as a positive control for proliferation. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the SLLK control peptide on the chemotactic migration of HUVECs.

Procedure:

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay.

-

Assay Setup: Place Transwell® inserts into a 24-well plate. In the lower chamber, add EGM-2 medium containing VEGF (e.g., 20 ng/mL) as a chemoattractant.

-

Peptide Treatment: In the upper chamber, add HUVEC suspension (5 x 10⁴ cells) in serum-free medium containing different concentrations of the SLLK control peptide or the test peptide.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Analysis: Determine the percentage of migration inhibition compared to the control.

Tube Formation Assay

This assay assesses the ability of HUVECs to form capillary-like structures in the presence of the SLLK control peptide.

Procedure:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel®. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium at a density of 2 x 10⁴ cells per 100 µL.

-

Treatment: Add the SLLK control peptide or the test peptide at desired concentrations to the cell suspension.

-

Plating: Gently add 100 µL of the cell suspension containing the peptides onto the solidified Matrigel®.

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.

-

Visualization: Visualize the tube formation using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM before visualization.

-

Quantification: Capture images and analyze the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Analysis: Calculate the percentage of inhibition of tube formation parameters relative to the vehicle control.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a generic anti-angiogenic peptide might inhibit. A common mechanism for anti-angiogenic peptides is the disruption of the interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), which is a key step in initiating the angiogenic cascade.

Caption: Hypothetical Anti-Angiogenic Peptide Signaling Pathway.

Experimental Workflow

The diagram below outlines the general experimental workflow for testing the anti-angiogenic properties of a peptide using the described in vitro assays.

Caption: General Experimental Workflow for Anti-Angiogenesis Assays.

References

Application of SLLK Peptide in in vivo Animal Models of Cancer

Note to the Reader: The term "SLLK peptide" is not widely documented in scientific literature for applications in cancer research. It is possible that this is a specific, proprietary peptide not in the public domain, or that the query intended to refer to "Silk Peptide," which has been studied for its anti-cancer properties. The following application notes and protocols are based on the available research for "Silk Peptide" and "Silk Fibroin Peptide" (SFP), which demonstrate significant potential in preclinical cancer models.

Application Notes

Introduction

Silk peptides, derived from the cocoons of the silkworm Bombyx mori, have garnered attention in cancer research due to their diverse biological activities, including anti-inflammatory, immune-regulatory, and anti-tumor effects.[1][2] These peptides are considered safe for human use and have been explored as a complementary therapy in cancer treatment.[1][3] Their primary mechanisms of action in vivo revolve around the potentiation of the host immune system, particularly the activation of Natural Killer (NK) cells, and direct induction of apoptosis in cancer cells.[2][3]

Mechanism of Action

The anti-cancer effects of silk peptides in vivo are attributed to two main pathways:

-

Immune System Modulation: Silk peptides have been shown to significantly enhance the activity of NK cells, which are crucial for immune surveillance against tumors.[2][3] Oral administration of silk peptide in mice leads to an increased frequency, maturation, and cytolytic activity of NK cells within the spleen.[2] This is associated with an upregulation of Th1-type cytokines such as IFN-γ and IL-2, which further promote anti-tumor immunity.[2]

-

Direct Anti-Tumor Effects: Silk Fibroin Peptide (SFP), a component of silk, has been demonstrated to directly inhibit the proliferation of cancer cells and induce apoptosis.[4] In xenograft models of human lung cancer, SFP treatment led to cell cycle arrest at the S phase and apoptosis, mediated by the downregulation of Bcl-2 and upregulation of Bax proteins.[4]

Signaling Pathway of Silk Peptide-Mediated NK Cell Activation

The following diagram illustrates the proposed signaling pathway for the activation of Natural Killer (NK) cells by silk peptide, leading to an anti-tumor immune response.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Silk Peptide on NK Cell Activity in a Murine Model

This protocol is adapted from studies evaluating the immunomodulatory effects of orally administered silk peptide.[2]

1. Animal Model:

2. Peptide Preparation and Administration:

-